molecular formula C12H16N2O B2722197 1-Benzyl-3-(methylamino)pyrrolidin-2-one CAS No. 1250578-48-3

1-Benzyl-3-(methylamino)pyrrolidin-2-one

Cat. No.: B2722197
CAS No.: 1250578-48-3
M. Wt: 204.273
InChI Key: ODKNMKPCCBAERN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(methylamino)pyrrolidin-2-one is a chemical compound with the molecular formula C12H16N2O. It belongs to the class of pyrrolidinones, which are characterized by a five-membered lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(methylamino)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with 3-chloropropionyl chloride to form N-benzyl-3-chloropropionamide. This intermediate is then cyclized using sodium hydride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(methylamino)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidinones .

Scientific Research Applications

1-Benzyl-3-(methylamino)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-(methylamino)pyrrolidin-2-one is unique due to the presence of both benzyl and methylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-(methylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-11-7-8-14(12(11)15)9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNMKPCCBAERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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